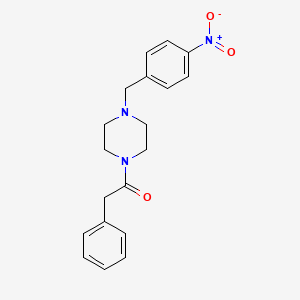
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine, also known as NBPP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their pharmacological properties. NBPP has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it has been proposed that 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine exerts its biological activity by modulating various signaling pathways in the body. For example, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to modulate the activity of various enzymes, including COX-2 and MMP-9, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine can inhibit the growth of cancer cells and induce apoptosis. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to exhibit promising biological activity, making it a potential candidate for drug development. However, there are also limitations to using 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine need to be evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine. One area of interest is the development of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine derivatives with improved pharmacological properties. Another area of research is the evaluation of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine in animal models of disease to determine its efficacy and safety. Additionally, the mechanism of action of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine needs to be further elucidated to understand its biological activity. Finally, the development of novel drug delivery systems for 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine may enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine is a synthetic compound with promising biological activity. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its ease of synthesis and purification. However, further research is needed to fully understand its pharmacological properties and evaluate its safety and toxicity. The future directions for research on 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine include the development of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine derivatives, evaluation in animal models of disease, elucidation of its mechanism of action, and development of novel drug delivery systems.
Méthodes De Synthèse
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to yield high purity and yield of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine.
Applications De Recherche Scientifique
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)15-17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRGRPUYOZPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
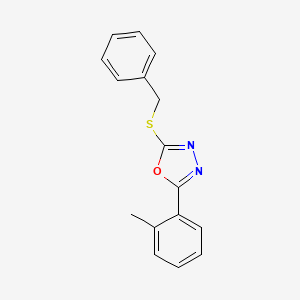




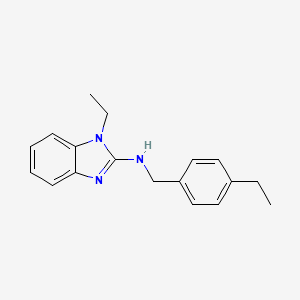
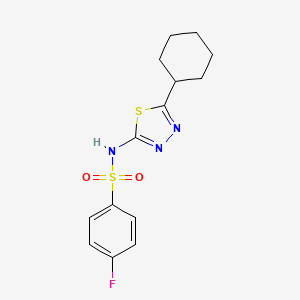
![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)
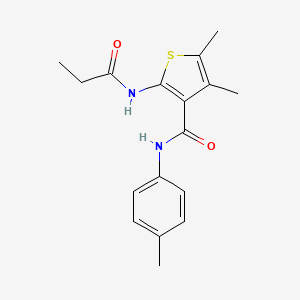
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)